

Application Note: HPLC Analysis of N2-Methyl-4-nitro-1,2-benzenediamine

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Compound of Interest

Compound Name: N2-Methyl-4-nitro-1,2-benzenediamine

Cat. No.: B127362

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **N2-Methyl-4-nitro-1,2-benzenediamine** in research and drug development samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a starting point and may require further optimization for specific sample matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such non-volatile and thermally labile compounds. This application note outlines a reversed-phase HPLC method for the analysis of **N2-Methyl-4-nitro-1,2-benzenediamine**.

Chemical Properties

Property	Value
Chemical Name	N2-Methyl-4-nitro-1,2-benzenediamine
CAS Number	95576-84-4[1]
Molecular Formula	C ₇ H ₉ N ₃ O ₂ [1]
Molecular Weight	167.17 g/mol [1]
Structure	(Structure not available in search results)

Experimental Protocol

Apparatus and Equipment

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- Autosampler vials

Reagents and Materials

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- **N2-Methyl-4-nitro-1,2-benzenediamine** reference standard (Purity ≥95.0%)[1]

Preparation of Solutions

3.1. Mobile Phase Preparation

- Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point for nitroaromatic compounds is a ratio of 50:50 (v/v).^[2]
- Degas the mobile phase before use to prevent air bubbles in the system.

3.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)

- Accurately weigh approximately 10 mg of **N2-Methyl-4-nitro-1,2-benzenediamine** reference standard.
- Dissolve the standard in a small amount of methanol or acetonitrile in a 100 mL volumetric flask.
- Bring the flask to volume with the same solvent.
- This will be your standard stock solution. Store in the dark at 4 °C or lower.^[2]

3.3. Preparation of Calibration Standards

- Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
- Transfer the calibration standards to autosampler vials.

3.4. Sample Preparation

- Accurately weigh the sample containing **N2-Methyl-4-nitro-1,2-benzenediamine**.
- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.^[2]

Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

Parameter	Recommended Condition
Column	C18, 4.6 x 250 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	254 nm (or a more specific wavelength determined by UV scan)
Run Time	10 minutes (or until the analyte has eluted)

Data Presentation

The following tables represent typical data that would be generated during method validation for the analysis of **N2-Methyl-4-nitro-1,2-benzenediamine**. These are example values and will vary based on the specific instrumentation and experimental conditions.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Example Result
Tailing Factor (T)	$T \leq 2$	1.2
Theoretical Plates (N)	$N \geq 2000$	8500
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Method Validation Summary

Parameter	Example Result
Retention Time (tR)	~ 5.8 min
Linearity (r^2)	≥ 0.999
Limit of Detection (LOD)	0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.3 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2.0%

Visualizations

Experimental Workflow

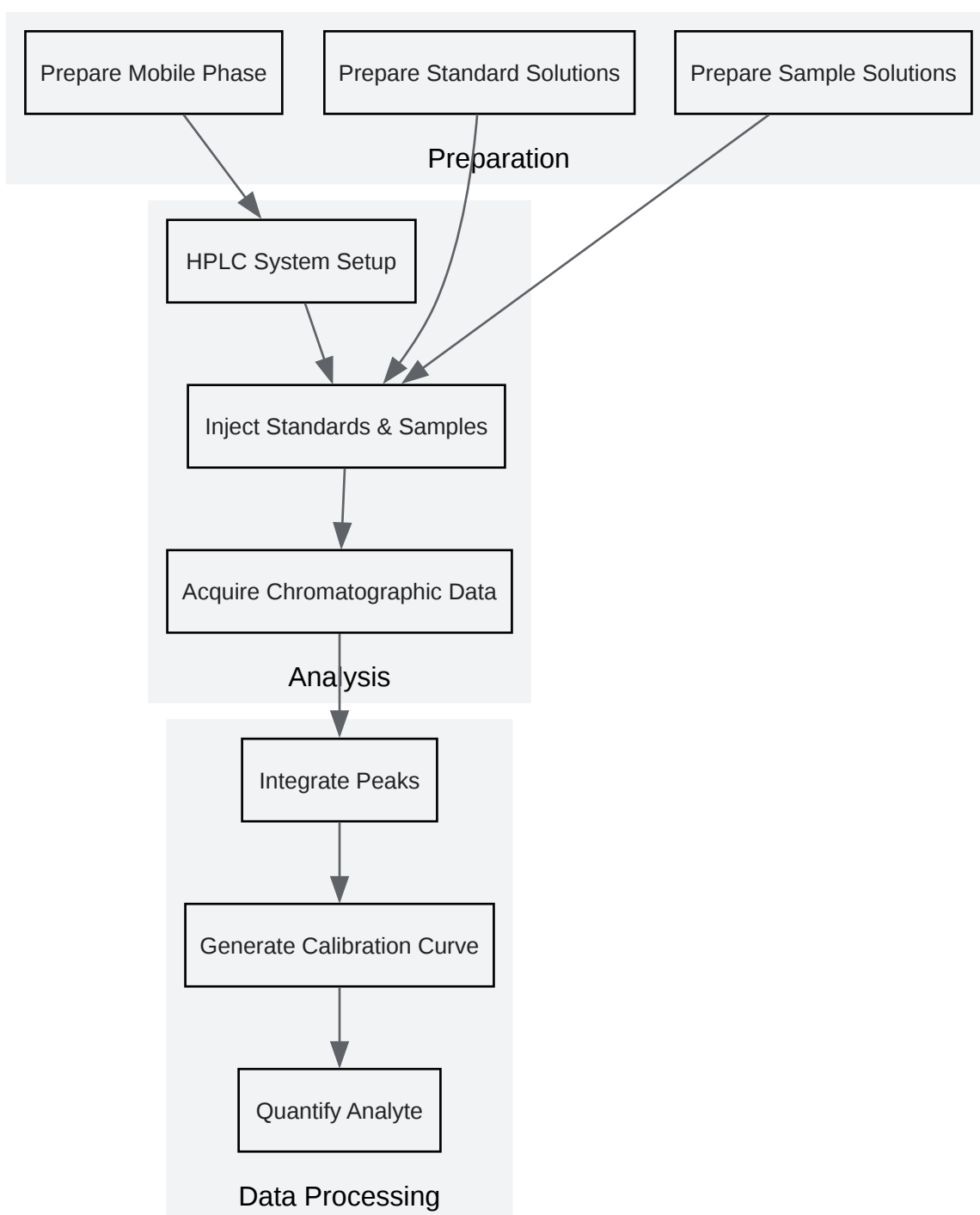


Figure 1: HPLC Analysis Workflow

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Caption: HPLC analysis workflow from preparation to data processing.

Logical Relationships in Method Validation

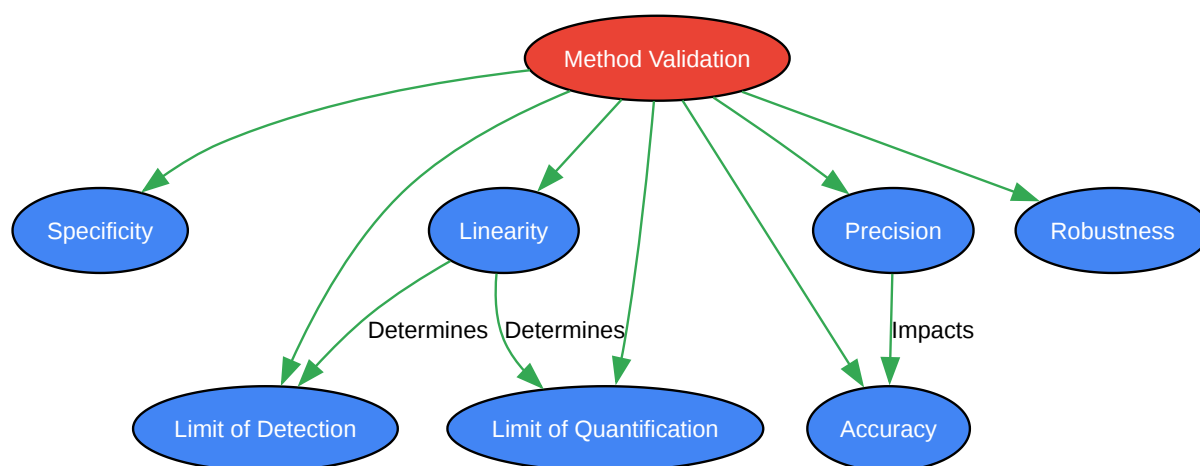


Figure 2: Method Validation Parameters

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Caption: Key parameters and their interdependencies in HPLC method validation.

Conclusion

The HPLC method described in this application note provides a framework for the quantitative determination of **N2-Methyl-4-nitro-1,2-benzenediamine**. As with any analytical method, optimization and validation are essential to ensure the accuracy and reliability of the results for a specific application. Factors such as sample matrix, potential interferences, and required sensitivity may necessitate modifications to the described protocol.

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References

- 1. cymitquimica.com [cymitquimica.com]
- 2. epa.gov [epa.gov]

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